tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide
Overview
Description
“tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide” is a chemical compound with the molecular formula C9H20N2O2.BrH . It is typically stored at room temperature and appears as a powder . It is used in the synthesis of protected amines from piperidine derivatives, which are further used for the synthesis of sulfonamide series .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H20N2O2.BrH/c1-9(2,3)13-8(12)11-7-5-6-10-4;/h10H,5-7H2,1-4H3,(H,11,12);1H .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 188.27 . The compound’s predicted boiling point is 280.3±23.0 °C, and its predicted density is 0.949±0.06 g/cm3 .Scientific Research Applications
Synthesis and Biological Activity
- The compound has been utilized in the synthesis of novel ureas and carbamates, demonstrating significant antiarrhythmic and hypotensive activities . This indicates its potential application in developing therapeutic agents for cardiovascular diseases (Chalina, Chakarova, & Staneva, 1998).
Chemical Modification and Application
- It serves as an intermediate in the regioselective deprotection and acylation of complex molecules, showcasing its utility in synthetic chemistry for modifying biologically active compounds (Pak & Hesse, 1998).
Environmental Degradation Studies
- In environmental science, derivatives of the compound have been investigated for their roles in the oxidation of pollutants such as methyl tert-butyl ether (MTBE), with findings contributing to our understanding of environmental degradation pathways and potential remediation strategies (Acero, Haderlein, Schmidt, Suter, & von Gunten, 2001).
Metabolic Pathways
- The metabolism of similar compounds has been studied in various organisms, including insects and mice, providing insights into the biochemical pathways that process these chemicals and their potential impacts on health and environment (Douch & Smith, 1971).
Chemical Synthesis Techniques
- The compound is also a key player in the synthesis of aminated methyllithium , illustrating advanced chemical synthesis techniques that enable the creation of complex organic molecules with precise functional group placement (Ortiz, Guijarro, & Yus, 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
tert-butyl N-[3-(methylamino)propyl]carbamate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.BrH/c1-9(2,3)13-8(12)11-7-5-6-10-4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUFXGAAQTUUNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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